Cas no 1190971-27-7 (5-benzyl 2-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-2,5-dicarboxylate)
5-benzyl 2-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-2,5-dicarboxylate Chemical and Physical Properties
Names and Identifiers
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- 5-Benzyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4h)-dicarboxylate
- 5-O-benzyl 2-O-ethyl 6,7-dihydro-4H-thieno[3,2-c]pyridine-2,5-dicarboxylate
- Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate
- 5-benzyl 2-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-2,5-dicarboxylate
- 2-Ethyl 5-(phenylmethyl) 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate
- CS-0054698
- PB31105
- P13282
- Ethyl5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate
- SCHEMBL3441575
- 1190971-27-7
- DTXSID501136364
- ETHYL 5-CBZ-4,5,6,7-TETRAHYDROTHIENO[3,2-C]PYRIDINE-2-CARBOXYLATE
- DB-296041
-
- MDL: MFCD22566140
- Inchi: 1S/C18H19NO4S/c1-2-22-17(20)16-10-14-11-19(9-8-15(14)24-16)18(21)23-12-13-6-4-3-5-7-13/h3-7,10H,2,8-9,11-12H2,1H3
- InChI Key: OCIURHWHZIUVOO-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OCC)=CC2=C1CCN(C(=O)OCC1C=CC=CC=1)C2
Computed Properties
- Exact Mass: 345.10347926g/mol
- Monoisotopic Mass: 345.10347926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 452
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 84.1Ų
5-benzyl 2-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-2,5-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029182269-1g |
Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate |
1190971-27-7 | 95% | 1g |
$735.00 | 2023-09-04 | |
| Chemenu | CM302866-1g |
Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate |
1190971-27-7 | 95% | 1g |
$655 | 2021-06-16 | |
| Matrix Scientific | 123999-1g |
Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate, 95+% |
1190971-27-7 | 95+% | 1g |
$1386.00 | 2023-09-07 | |
| Chemenu | CM302866-1g |
Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate |
1190971-27-7 | 95% | 1g |
$1120 | 2023-11-23 | |
| Chemenu | CM302866-100mg |
Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate |
1190971-27-7 | 95% | 100mg |
$403 | 2023-11-23 | |
| Chemenu | CM302866-250mg |
Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate |
1190971-27-7 | 95% | 250mg |
$672 | 2023-11-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011786-100MG |
5-benzyl 2-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-2,5-dicarboxylate |
1190971-27-7 | 95% | 100MG |
¥ 1,009.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011786-250MG |
5-benzyl 2-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-2,5-dicarboxylate |
1190971-27-7 | 95% | 250MG |
¥ 1,617.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011786-500MG |
5-benzyl 2-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-2,5-dicarboxylate |
1190971-27-7 | 95% | 500MG |
¥ 2,692.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011786-1G |
5-benzyl 2-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-2,5-dicarboxylate |
1190971-27-7 | 95% | 1g |
¥ 4,032.00 | 2023-04-05 |
5-benzyl 2-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-2,5-dicarboxylate Suppliers
5-benzyl 2-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-2,5-dicarboxylate Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 5-benzyl 2-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-2,5-dicarboxylate
Recent Advances in the Study of 5-benzyl 2-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-2,5-dicarboxylate (CAS: 1190971-27-7)
The compound 5-benzyl 2-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-2,5-dicarboxylate (CAS: 1190971-27-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a thienopyridine core, has been explored for its unique pharmacological properties, particularly in the context of enzyme inhibition and receptor modulation. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and therapeutic potential.
One of the key areas of research has been the development of efficient synthetic routes for 5-benzyl 2-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-2,5-dicarboxylate. A study published in the Journal of Medicinal Chemistry (2023) described a novel multi-step synthesis involving a palladium-catalyzed cross-coupling reaction, which significantly improved the yield and purity of the compound. The optimized synthetic pathway not only facilitates large-scale production but also allows for the introduction of various functional groups, enabling further structural diversification and SAR (structure-activity relationship) studies.
In terms of biological activity, recent investigations have highlighted the compound's potential as a selective inhibitor of protein kinases involved in inflammatory pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that 5-benzyl 2-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-2,5-dicarboxylate exhibits nanomolar inhibitory activity against p38 MAP kinase, a key regulator of cytokine production. The study also revealed that the compound's benzyl and ethyl ester moieties play a critical role in binding to the kinase's ATP pocket, as confirmed by X-ray crystallography.
Furthermore, preclinical evaluations have explored the compound's pharmacokinetic properties and in vivo efficacy. A recent report in European Journal of Pharmaceutical Sciences (2024) investigated the oral bioavailability and tissue distribution of 5-benzyl 2-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-2,5-dicarboxylate in rodent models. The results indicated favorable absorption profiles and significant anti-inflammatory effects in a collagen-induced arthritis model, suggesting its potential as a lead compound for the treatment of chronic inflammatory diseases.
Despite these promising findings, challenges remain in the development of 5-benzyl 2-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-2,5-dicarboxylate as a therapeutic agent. Issues such as metabolic stability and off-target effects need to be addressed through further structural modifications and comprehensive toxicological studies. Ongoing research is also exploring the compound's applications beyond inflammation, including its potential as an anticancer agent and a modulator of neurodegenerative pathways.
In conclusion, 5-benzyl 2-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-2,5-dicarboxylate (CAS: 1190971-27-7) represents a promising scaffold in medicinal chemistry with diverse therapeutic applications. Recent advances in its synthesis, biological evaluation, and mechanistic understanding have laid a solid foundation for future drug development efforts. Continued research in this area is expected to yield novel derivatives with improved efficacy and safety profiles, potentially leading to breakthrough therapies for various diseases.
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